

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

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An In-depth Technical Guide to the Structure Elucidation of **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene**

Introduction

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a polysubstituted aromatic compound with the chemical formula $C_8H_8ClNO_3$.^[1] As an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the unambiguous confirmation of its molecular structure is of paramount importance. The specific arrangement of the chloro, methoxy, methyl, and nitro groups on the benzene ring dictates its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, grounded in the principles of modern analytical chemistry. We will explore how data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build an unassailable structural proof. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a practical and theoretically sound guide to structural characterization.

Physicochemical Properties and Synthesis

Overview

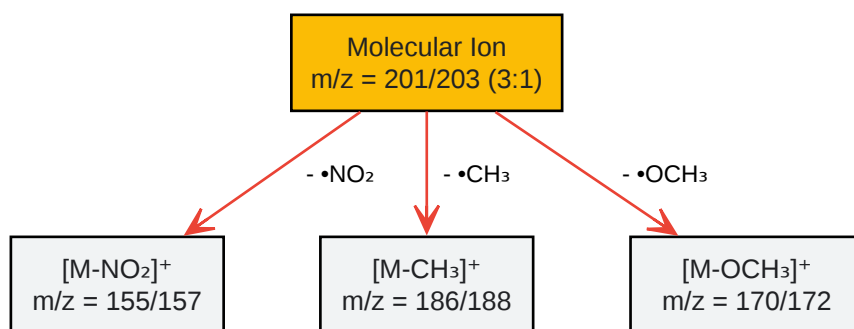
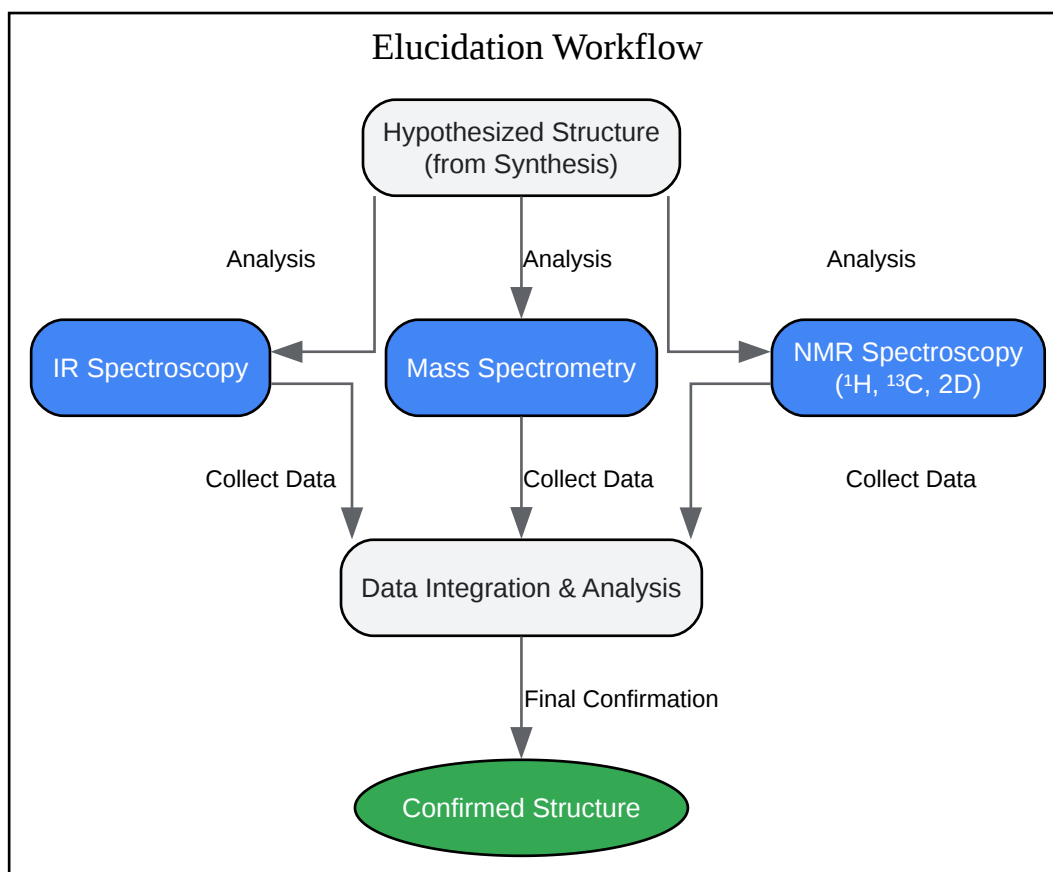
A foundational understanding begins with the basic properties of the target molecule.

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClNO ₃	PubChem[1]
Molecular Weight	201.61 g/mol	PubChem[1]
CAS Number	62492-41-5	PubChem[1]
IUPAC Name	1-chloro-2-methoxy-5-methyl-4-nitrobenzene	PubChem[1]

Synthesis Context: The target compound is commonly synthesized via a Sandmeyer reaction. The process starts with 2-methoxy-5-methyl-4-nitroaniline, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with cuprous chloride (CuCl) to substitute the diazo group with a chlorine atom, yielding the final product.[2] Understanding the synthetic pathway provides chemists with a predicted structure, which is then rigorously confirmed by the analytical methods detailed below.

Strategic Approach to Structure Elucidation

The elucidation process is a logical workflow where each analytical technique provides a unique piece of the structural puzzle. We begin by identifying the functional groups present, then map the carbon-hydrogen framework, and finally, confirm the overall mass and elemental composition.



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References

- 1. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | C₈H₈ClNO₃ | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-Methoxy-5-Methyl-4-nitrobenzene | 62492-41-5 [chemicalbook.com]
- To cite this document: BenchChem. [1-Chloro-2-methoxy-5-methyl-4-nitrobenzene structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601153#1-chloro-2-methoxy-5-methyl-4-nitrobenzene-structure-elucidation]

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